The Role of 3-Aminoacetylindole Hydrobromide in Indole Alkaloid Synthesis: A Comprehensive Technical Guide
Executive Summary The synthesis of complex indole alkaloids—particularly those featuring 5-(3-indolyl)oxazole or bisindole architectures—presents significant regiochemical and stability challenges. At the core of overcom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of complex indole alkaloids—particularly those featuring 5-(3-indolyl)oxazole or bisindole architectures—presents significant regiochemical and stability challenges. At the core of overcoming these hurdles is 3-aminoacetylindole hydrobromide (3-AAI·HBr) . Acting as a stabilized "masked tryptamine" and an
α
-amino ketone equivalent, this critical synthon enables the modular construction of highly bioactive natural products, including the antiviral pimprinine family and the antitumor marine sponge metabolites, topsentins. This whitepaper deconstructs the mechanistic causality, synthetic pathways, and self-validating experimental protocols required to leverage 3-AAI·HBr in advanced alkaloid synthesis.
Chemical Profile & Mechanistic Significance
Free
α
-amino ketones are notoriously unstable; they rapidly undergo spontaneous intermolecular condensation to form dihydropyrazines. By isolating 3-aminoacetylindole as a hydrobromide salt, the nucleophilicity of the primary amine is effectively neutralized via protonation. This simple yet profound chemical choice ensures long-term shelf stability and prevents premature dimerization.
When deployed in a synthetic sequence, the free amine is liberated in situ using a mild base (such as pyridine). This immediate trapping strategy allows 3-AAI to act as a highly efficient precursor for 1,4-dicarbonyl systems, which are the fundamental prerequisites for the Robinson-Gabriel cyclodehydration—a cornerstone reaction in the synthesis of oxazole-containing alkaloids 1.
Core Synthetic Pathways
The Robinson-Gabriel Approach to Pimprinine Alkaloids
Pimprinine and its derivatives (e.g., pimprinethine, pimprinaphine) exhibit potent antiepileptic, fungicidal, and plant-virus inhibitory properties 2. The synthesis relies on the N-acylation of 3-AAI·HBr followed by cyclodehydration. The use of phosphorus oxychloride (
POCl3
) acts as a Vilsmeier-type reagent, phosphorylating the amide carbonyl to drive enolization and subsequent intramolecular cyclization.
Mechanistic pathway of 3-AAI to 5-(3-indolyl)oxazoles via Robinson-Gabriel cyclodehydration.
Divergent Synthesis of Bisindole Alkaloids
For deep-sea sponge metabolites like topsentin A and nortopsentin D, 3-AAI serves as the central node for divergent synthesis. Direct neat condensation of 3-AAI with 3-cyanoindole yields nortopsentin D directly. Conversely, acylation of 3-AAI with indole-3-glyoxyl chloride followed by
POCl3
cyclization constructs the bis(indolyl)oxazole core of topsentin A 3.
Divergent synthetic workflow for bisindole alkaloids Topsentin A and Nortopsentin D from 3-AAI.
As a Senior Application Scientist, I emphasize that the reliability of these syntheses depends entirely on controlling moisture and validating intermediates in real-time. The following protocols are designed as self-validating systems.
Protocol A: N-Acylation of 3-AAI·HBr (Pimprinine Precursor)
Objective: Convert 3-AAI·HBr to 1-acetyl-3-acetamidoindole safely.
Causality & Design: Pyridine is utilized as both the solvent and the base. It smoothly deprotonates the hydrobromide salt while simultaneously catalyzing the acylation via a highly reactive acetylpyridinium intermediate.
Initiation: Suspend 1.0 eq of 3-AAI·HBr in anhydrous pyridine (0.2 M) under an inert argon atmosphere.
Self-Validation Check: The suspension must remain pale yellow. Any rapid darkening indicates premature oxidative degradation of the liberated amine due to oxygen ingress.
Addition: Cool the mixture to 0 °C using an ice bath to control the exothermic acylation. Add 2.5 eq of acetic anhydride dropwise over 15 minutes.
Causality: Excess anhydride ensures complete N-acylation and drives the reaction to completion, preventing mixed amine/amide side products.
Propagation & Monitoring: Stir at room temperature for 4 hours.
Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The complete consumption of the baseline-retained hydrobromide salt and the appearance of a higher Rf spot confirms quantitative acylation.
Isolation: Concentrate in vacuo to remove pyridine, triturate the residue with cold water, and recrystallize from MeOH/H2O to afford the diacetylated intermediate.
Protocol B: Robinson-Gabriel Cyclodehydration
Objective: Construct the 5-(3-indolyl)oxazole core from the N-acetyl intermediate.
Causality & Design:POCl3
is a harsh but highly effective dehydrating agent. Thermal energy is required to overcome the activation barrier for cyclization, but overheating leads to polymerization and tar formation.
Preparation: Dissolve the N-acetyl intermediate in anhydrous toluene.
Causality: While neat
POCl3
can be used, toluene provides a thermal buffer, allowing precise temperature control and preventing localized overheating.
Activation: Add 3.0 eq of
POCl3
dropwise at room temperature, then heat the mixture to 90 °C for 2.5 hours.
Self-Validation Check: The solution will transition to a deep amber. Quench a 10 µL aliquot into saturated
NaHCO3
and analyze via TLC. The appearance of a highly fluorescent, UV-active spot at 254 nm validates the formation of the extended conjugated oxazole system.
Quenching: Cool to 0 °C and carefully transfer the mixture dropwise into a vigorously stirred solution of crushed ice and saturated
NaHCO3
.
Causality: Slow, basic quenching prevents the violent exothermic hydrolysis of excess
POCl3
and protects the newly formed, acid-sensitive oxazole ring from degradation.
Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous
Na2SO4
, and purify via flash chromatography to yield the final alkaloid.
Quantitative Yield Analysis
The efficiency of 3-AAI as a synthon varies depending on the steric bulk of the acylating agent and the stability of the resulting oxazole. The data below summarizes expected yields across different target classes 4.
Target Alkaloid
Starting Material
Acylating / Condensing Agent
Cyclization Reagent
Isolated Yield
Pimprinine
3-AAI·HBr
Acetic Anhydride
POCl3 / Pyridine
65 - 75%
Nortopsentin D
3-AAI (free base)
3-Cyanoindole
Neat (Heat)
~60%
Topsentin A
3-AAI (free base)
Indole-3-glyoxyl chloride
POCl3 / Pyridine
~55%
Martefragin A (core)
3-AAI derivative
N-Boc-homoisoleucine
Burgess Reagent / DDQ
35 - 45%
References
Source: ACS Publications (Journal of Agricultural and Food Chemistry)
Source: ACS Publications (Organic Letters)
The Alkaloids: Chemistry and Pharmacology, Volume 35
Source: Academic Press / EPDF
URL
Control of Competing N−H Insertion and Wolff Rearrangement in Dirhodium(II)-Catalyzed Reactions of 3-Indolyl Diazoketoesters. Synthesis of a Potential Precursor to the Marine 5-(3-Indolyl)
The Solubility Profile and Physicochemical Behavior of 3-Aminoacetylindole Hydrobromide in Organic Solvents: A Technical Guide
Executive Summary As a Senior Application Scientist specializing in alkaloid synthesis and formulation, I frequently encounter challenges in handling highly reactive intermediates. 3-Aminoacetylindole hydrobromide (3-AAI...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in alkaloid synthesis and formulation, I frequently encounter challenges in handling highly reactive intermediates. 3-Aminoacetylindole hydrobromide (3-AAI·HBr), also known as 2-amino-1-(1H-indol-3-yl)ethanone hydrobromide, is a critical precursor in the synthesis of complex indolylimidazoles and antiviral pimprinine alkaloids[1][2].
The free base of this compound is inherently unstable; the presence of both a nucleophilic primary amine and an electrophilic ketone promotes rapid intermolecular condensation (pyrazine formation). To circumvent this, the molecule is isolated as a hydrobromide salt. While this protonation stabilizes the amine, the resulting ionic lattice drastically alters the compound's solubility profile. This whitepaper provides an in-depth analysis of the solubility characteristics of 3-AAI·HBr, detailing the thermodynamic causality behind its solvent interactions and providing self-validating protocols for its handling and synthetic application.
Thermodynamic & Structural Basis of Solubility
The solubility of 3-AAI·HBr is dictated by the competition between its crystal lattice energy and the solvation enthalpy provided by the solvent.
Because it is a hydrobromide salt, 3-AAI·HBr possesses a strong ionic crystal lattice. Non-polar solvents lack the dielectric constant required to separate the protonated amine from the bromide counterion. Conversely, highly polar aprotic solvents possess strong dipole moments that efficiently solvate the cation without acting as competing hydrogen-bond donors, which could otherwise interfere with the indole N-H group[1][3]. Interestingly, despite being a salt, 3-AAI·HBr is insoluble in water[1]. This causality is driven by the large, hydrophobic indole core, which imposes a severe entropic penalty on aqueous solvation (hydrophobic effect) that outweighs the hydration enthalpy of the ionic headgroup.
Comprehensive Solubility Profile
The following table summarizes the quantitative and qualitative solubility behavior of 3-AAI·HBr across standard organic solvents[1][3].
Solvent
Polarity Index
Solubility Status
Mechanistic Rationale
Dimethyl Sulfoxide (DMSO)
7.2
Highly Soluble
High dielectric constant (
ϵ≈47
) disrupts the HBr ionic lattice; strong dipole efficiently solvates the cation[1][3].
Dimethylformamide (DMF)
6.4
Soluble
Solvates the hydrobromide salt effectively without acting as a competing hydrogen bond donor[1].
Methanol / Ethanol (Hot)
5.1 / 5.2
Soluble (Temp Dependent)
Protic nature stabilizes the bromide anion; thermal energy is required to overcome the initial lattice enthalpy[1].
Acetone
5.1
Insoluble
Insufficient dipole moment and dielectric constant to break the strong ionic bonds of the hydrobromide salt[1].
Diethyl Ether
2.8
Insoluble
Non-polar; completely incapable of solvating ionic species[1].
Water
9.0
Insoluble
The hydrophobic indole core dominates the hydration penalty, leading to poor aqueous solubility despite the ionic salt form[1].
Experimental Workflows: Determining and Optimizing Solubility
To utilize 3-AAI·HBr effectively, researchers must accurately determine its kinetic and thermodynamic solubility. The following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to ensure data integrity and prevent false positives caused by degradation or supersaturation.
This protocol determines the absolute solubility limit of 3-AAI·HBr in polar aprotic solvents (e.g., DMSO, DMF).
Preparation: Weigh exactly 10.0 mg of 3-AAI·HBr into a 2.0 mL amber glass HPLC vial. The amber vial prevents photo-degradation of the indole core.
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., anhydrous DMSO).
Agitation: Vortex the suspension for 30 seconds, then place it in a thermostatic shaker at 25°C ± 0.1°C for 24 hours.
Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet undissolved solids.
Self-Validation Checkpoint (Equilibrium Verification): Extract a 50 µL aliquot of the supernatant at
T=24
hours and analyze via HPLC-UV (254 nm). Return the vial to the shaker for another 24 hours. Extract a second aliquot at
T=48
hours.
Validation Logic: If the peak area difference between 24h and 48h is
<2%
, thermodynamic equilibrium is confirmed. If
>2%
, the system has not reached equilibrium, and agitation must continue.
Kinetic and thermodynamic solubility screening workflow for 3-AAI·HBr.
Protocol B: Recrystallization and Purification
Because 3-AAI·HBr is soluble in hot alcohols but insoluble in cold alcohols and ether[1], a solvent/anti-solvent recrystallization strategy is highly effective.
Dissolution: Suspend 500 mg of crude 3-AAI·HBr in 5.0 mL of absolute ethanol. Heat to reflux (approx. 78°C) until complete dissolution occurs.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE syringe filter to remove insoluble impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0°C) for 1 hour.
Anti-Solvent Addition: Slowly add 2.0 mL of cold diethyl ether dropwise to force the precipitation of the remaining salt.
Self-Validation Checkpoint (Degradation Check): Analyze the mother liquor via TLC (Eluent: Dichloromethane/Methanol 9:1).
Validation Logic: The absence of a secondary, highly fluorescent spot under 365 nm UV light validates that no thermal degradation (e.g., self-condensation) occurred during the reflux step.
Downstream Synthetic Applications
The specific solubility profile of 3-AAI·HBr dictates how it is used in downstream synthesis. One of its most prominent applications is as a precursor in the Robinson-Gabriel synthesis of indolyloxazoles, such as the antiviral alkaloid pimprinine [2][4][5].
Because 3-AAI·HBr is insoluble in non-polar solvents, the initial acetylation step is typically performed in a solvent that acts as both a base and a polar medium—such as pyridine[1]. Pyridine neutralizes the hydrobromide salt, releasing the free base in situ while immediately reacting it with acetic anhydride to form a diacetyl derivative[4]. This intermediate is then subjected to cyclodehydration using phosphorus oxychloride (
POCl3
) to yield N-acetylpimprinine, which is subsequently hydrolyzed to yield the final pimprinine alkaloid[4].
Synthetic pathway from 3-AAI·HBr to the antiviral alkaloid pimprinine.
Conclusion
The successful utilization of 3-aminoacetylindole hydrobromide hinges entirely on respecting its physicochemical properties. Its ionic nature necessitates the use of polar aprotic solvents (DMSO, DMF) or hot protic solvents (alcohols) for dissolution, while its large hydrophobic indole core renders it completely insoluble in water and non-polar organics like ether and acetone. By employing self-validating experimental workflows, researchers can prevent the degradation of this reactive intermediate and seamlessly integrate it into complex alkaloid synthesis pipelines.
References
Chemistry of Heterocyclic Compounds, Vol 22 (1986) - Scribd.[Link]
The Alkaloids: Chemistry and Pharmacology, Volume 35 - EPDF. [Link]
Discovery of Pimprinine Alkaloids as Novel Agents against a Plant Virus - ACS Publications.[Link]
Control of Competing N−H Insertion and Wolff Rearrangement in Dirhodium(II)-Catalyzed Reactions of 3-Indolyl Diazoketoesters. - ACS Publications.[Link]
step-by-step synthesis protocol for 3-aminoacetylindol hydrobromide
Application Note: Advanced Synthesis Protocol for 3-Aminoacetylindole Hydrobromide Executive Summary 3-Aminoacetylindole (2-amino-1-(1H-indol-3-yl)ethanone) and its hydrobromide salt serve as critical tryptamine synthons...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Synthesis Protocol for 3-Aminoacetylindole Hydrobromide
Executive Summary
3-Aminoacetylindole (2-amino-1-(1H-indol-3-yl)ethanone) and its hydrobromide salt serve as critical tryptamine synthons in the development of bisindole alkaloids, including the marine-derived topsentins and nortopsentins, as well as bacterial oxazoles like pimprinine[1]. Because free
α
-amino ketones are highly susceptible to intermolecular condensation (yielding dihydropyrazines), the compound must be synthesized and isolated as a stable hydrobromide or hydrochloride salt[2]. This application note details a highly controlled, self-validating Delépine reaction pathway designed to prevent over-alkylation and self-condensation, ensuring high-fidelity yields suitable for downstream pharmaceutical development.
Mechanistic Rationale & Pathway Design
Direct amination of
α
-halo ketones with ammonia typically results in a complex mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the substituted products. To circumvent this, our protocol employs a Delépine reaction sequence .
Acylation: Indole undergoes regioselective Friedel-Crafts-type acylation at the C3 position using chloroacetyl chloride.
Quaternization: The resulting 3-chloroacetylindole is reacted with hexamethylenetetramine (HMTA). The immense steric bulk of the adamantane-like HMTA cage strictly limits the reaction to a single alkylation event, forming a stable quaternary ammonium salt.
Acidic Hydrolysis: The HMTA adduct is subjected to ethanolysis in the presence of concentrated hydrobromic acid (HBr). The acid cleaves the aminal linkages of the HMTA cage, releasing formaldehyde and ammonia, while simultaneously protonating the newly formed primary amine to yield the stable 3-aminoacetylindole hydrobromide[3].
Synthetic Workflow Diagram
Fig 1. Delépine synthesis workflow for 3-aminoacetylindole hydrobromide.
Step-by-Step Methodology
Phase 1: Synthesis of 3-Chloroacetylindole
Causality Check: Pyridine is utilized as an acid scavenger to prevent the polymerization of indole under highly acidic conditions generated by HCl evolution.
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an argon inlet.
Reagent Loading: Dissolve 11.7 g (0.10 mol) of indole in 100 mL of anhydrous dioxane. Add 8.1 mL (0.10 mol) of anhydrous pyridine. Cool the mixture to 0 °C using an ice-salt bath.
Addition: Charge the dropping funnel with 8.0 mL (0.10 mol) of chloroacetyl chloride dissolved in 20 mL of anhydrous dioxane. Add this solution dropwise over 45 minutes, maintaining the internal temperature below 5 °C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.
Workup: Pour the reaction mixture into 400 mL of ice water. The crude 3-chloroacetylindole will precipitate as a pale yellow solid. Filter under vacuum, wash with cold water, and recrystallize from ethanol.
Phase 2: Delépine Quaternization
Causality Check: Chloroform is selected as the solvent because the starting materials are highly soluble in it, whereas the resulting highly polar HMTA quaternary salt is insoluble, driving the reaction forward via precipitation.
Setup: In a 250 mL round-bottom flask, dissolve 9.68 g (0.05 mol) of purified 3-chloroacetylindole in 100 mL of anhydrous chloroform.
Reagent Addition: Add 7.71 g (0.055 mol, 1.1 eq) of hexamethylenetetramine (HMTA) in a single portion.
Reaction: Stir the mixture at 40 °C for 12 hours. A dense, white precipitate of the quaternary ammonium salt will form.
Isolation: Cool the suspension to room temperature. Isolate the salt via vacuum filtration, wash thoroughly with cold chloroform (2 × 20 mL) to remove unreacted starting materials, and dry under vacuum. Note: Do not attempt to determine the melting point of this intermediate, as it decomposes.
Phase 3: Hydrolysis to 3-Aminoacetylindole Hydrobromide
Causality Check: The use of HBr rather than HCl is preferred when synthesizing precursors for bromine-containing marine alkaloids (like nortopsentin B), as it prevents halogen exchange side-reactions during downstream processing[1].
Setup: Transfer the dried HMTA quaternary salt to a 250 mL round-bottom flask equipped with a reflux condenser.
Hydrolysis: Suspend the salt in 80 mL of absolute ethanol. Slowly add 15 mL of concentrated aqueous hydrobromic acid (48% w/w).
Reflux: Heat the mixture to reflux (approx. 78 °C) for 3 hours. The suspension will initially clear as the salt dissolves and hydrolyzes, followed by the precipitation of ammonium bromide byproducts.
Workup: Cool the mixture to room temperature and filter off the insoluble ammonium bromide. Concentrate the filtrate under reduced pressure to approximately 30 mL.
Crystallization: Add 50 mL of diethyl ether to the concentrated filtrate to induce crystallization of 3-aminoacetylindole hydrobromide. Filter the resulting crystals, wash with ether, and dry in a vacuum desiccator.
Quantitative Data & Analytical Markers
The following table summarizes the expected quantitative metrics and self-validating analytical markers for the intermediate and final product.
Table 1. Validation metrics for the synthesis of 3-aminoacetylindole hydrobromide.
References
A Concise Synthesis of Topsentin A and Nortopsentins B and D. Organic Letters. American Chemical Society. Available at:[Link]
Chemistry of Heterocyclic Compounds (Vol 22). Scribd. Available at: [Link]
Discovery of Pimprinine Alkaloids as Novel Agents against a Plant Virus. Journal of Agricultural and Food Chemistry. American Chemical Society. Available at:[Link]
Application Note: 3-Aminoacetylindole Hydrobromide as a Chemical Precursor in Bioactive Alkaloid Synthesis
Executive Summary 3-Aminoacetylindole hydrobromide (C₁₀H₁₀N₂O · HBr) is a highly versatile α -aminoketone synthon utilized extensively in the total synthesis of complex heterocyclic systems. For researchers and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Aminoacetylindole hydrobromide (C₁₀H₁₀N₂O · HBr) is a highly versatile
α
-aminoketone synthon utilized extensively in the total synthesis of complex heterocyclic systems. For researchers and drug development professionals, this precursor serves as the foundational building block for three major classes of bioactive compounds: 5-(3-indolyl)oxazoles (antiviral/fungicidal agents), bis(indolyl)imidazoles (marine-derived antitumor agents), and indolylimidazoles (CNS depressants).
This application note provides a comprehensive, self-validating guide to utilizing 3-aminoacetylindole hydrobromide, detailing the mechanistic causality behind reaction conditions and providing field-proven experimental protocols.
Mechanistic Rationale & Chemical Stability (E-E-A-T)
The Causality of the Hydrobromide Salt
A common pitfall in alkaloid synthesis is the inherent instability of free
α
-aminoketones. If 3-aminoacetylindole is left as a free base, it rapidly undergoes spontaneous intermolecular condensation to form dihydropyrazines, or degrades via oxidative pathways.
The Solution: By utilizing the hydrobromide salt , the primary amine is protonated, neutralizing its nucleophilicity. This creates a stable, shelf-ready precursor. During synthesis, the free amine is generated in situ using a mild base (e.g., pyridine or ammonium hydroxide), allowing for immediate trapping by electrophiles before self-condensation can occur.
Divergent Synthetic Pathways
Robinson-Gabriel Cyclodehydration: To synthesize oxazoles like Pimprinine or precursors to Martefragin A, the precursor is N-acylated to form a ketoamide intermediate. Treatment with a powerful dehydrating agent (POCl₃) forces intramolecular cyclization, yielding the aromatic oxazole ring ().
Oxidative Dimerization: To synthesize marine bisindole alkaloids like Topsentin A, the precursor undergoes direct oxidative coupling. Copper(II) acetate acts as a single-electron oxidant, facilitating the dimerization of the
α
-aminoketone into a central imidazole ring that links two indole moieties ().
Pathway Visualization
Divergent synthetic pathways of 3-aminoacetylindole HBr to bioactive alkaloids.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Pimprinine via Robinson-Gabriel Cyclodehydration
Reference Grounding:
Step 1: In Situ Neutralization and N-Acylation
Action: Suspend 1.0 eq of 3-aminoacetylindole HBr in anhydrous pyridine (0.2 M) at 0 °C. Slowly add 2.5 eq of acetic anhydride dropwise under an argon atmosphere. Stir for 2 hours, gradually warming to room temperature.
Causality Rationale: Pyridine serves a dual purpose. It acts as a mild base to deprotonate the hydrobromide salt (liberating the reactive
α
-aminoketone) and catalyzes the subsequent acetylation. Excess acetic anhydride ensures immediate conversion to the 1-acetyl-3-(acetamidoacetyl)indole intermediate, preventing the free amine from self-condensing.
Validation Checkpoint: Perform TLC (Silica gel, EtOAc:Hexane 1:1). The highly polar, baseline-retained starting material (Rf ~0.0) must disappear entirely, replaced by a less polar, UV-active intermediate spot (Rf ~0.4).
Step 2: Cyclodehydration
Action: Concentrate the reaction mixture in vacuo to remove excess pyridine. Dissolve the crude diacetyl intermediate in anhydrous toluene and add 3.0 eq of phosphorus oxychloride (POCl₃). Reflux at 110 °C for 4 hours.
Causality Rationale: POCl₃ is a powerful dehydrating agent that activates the amide carbonyl oxygen. This facilitates an intramolecular nucleophilic attack by the enolized ketone oxygen, closing the ring to form the highly stable, aromatic oxazole system.
Validation Checkpoint: The reaction mixture will transition from a pale yellow solution to a dark amber color. TLC monitoring will show the emergence of a new, highly fluorescent blue spot under 254 nm UV light (Rf ~0.6), visually confirming the extended conjugated system of N-acetylpimprinine.
Step 3: Deprotection and Isolation
Action: Quench carefully with ice water, neutralize with saturated NaHCO₃, and extract with dichloromethane. To remove the N-acetyl group from the indole ring, dissolve the crude product in MeOH and treat with 1 M NaOH for 1 hour at room temperature.
Causality Rationale: The indole N-acetyl group is a labile amide that hydrolyzes rapidly under mild basic conditions, whereas the aromatic oxazole ring remains entirely stable, restoring the natural pimprinine structure.
Validation Checkpoint: Final product validation via IR spectroscopy will show the disappearance of the amide carbonyl stretch (~1720 cm⁻¹) and the retention of the strong N-H stretch (~3300 cm⁻¹).
Protocol B: Synthesis of Topsentin A via Oxidative Dimerization
Reference Grounding:
Step 1: Oxidative Coupling
Action: Dissolve 2.0 eq of 3-aminoacetylindole HBr in a mixture of methanol and 28% aqueous NH₄OH (1:1 v/v). Add 1.5 eq of Copper(II) acetate [Cu(OAc)₂] and stir vigorously while exposed to air at room temperature for 12 hours.
Causality Rationale: The NH₄OH neutralizes the HBr salt and provides the necessary nitrogen source for the central imidazole ring assembly. Cu(OAc)₂ acts as a single-electron oxidant, facilitating the oxidative dimerization of two
α
-aminoketone molecules. The open-air environment allows atmospheric oxygen to regenerate the Cu(II) catalyst, driving the reaction to completion.
Validation Checkpoint: The solution will initially appear bright blue (Cu(II) complex) and gradually turn deep green/brown as the oxidative coupling proceeds. The highly insoluble bisindole product, Topsentin A, will precipitate out of the solution as a yellow solid.
Action: Filter the precipitate, wash sequentially with cold water and methanol, and dry under vacuum.
Validation Checkpoint: The isolated yellow solid must exhibit a characteristic molecular ion peak [M+H]⁺ in LC-MS corresponding to Topsentin A, confirming successful dimerization.
Quantitative Data & Reaction Parameters
Synthetic Pathway
Intermediate Formed
Key Reagents
Typical Yield
Primary Biological Application
Oxazole Formation
Ketoamide
Ac₂O, Pyridine, POCl₃
65–80%
Antiviral & Fungicidal agents (e.g., Pimprinine)
Bisindole Dimerization
None (Direct Coupling)
Cu(OAc)₂, NH₄OH, O₂
40–55%
Antitumor & Antiviral agents (e.g., Topsentin A)
Imidazole Synthesis
Imidazolethione
KSCN, Raney Nickel
50–70%
CNS Depressants & Analgesics
References
Title: A Concise Synthesis of Topsentin A and Nortopsentins B and D
Source: Organic Letters
URL: [Link]
Title: Discovery of Pimprinine Alkaloids as Novel Agents against a Plant Virus
Source: Journal of Agricultural and Food Chemistry
URL: [Link]
Title: Control of Competing N−H Insertion and Wolff Rearrangement in Dirhodium(II)-Catalyzed Reactions of 3-Indolyl Diazoketoesters. Synthesis of a Potential Precursor to the Marine 5-(3-Indolyl)oxazole Martefragin A
Source: The Journal of Organic Chemistry
URL: [Link]
Method
Application Note: Advanced Purification Protocols for Synthesized 3-Aminoacetylindole Hydrobromide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Context 3-Aminoacetylindole hydrobromide (systematica...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Context
3-Aminoacetylindole hydrobromide (systematically named 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrobromide) is a highly valued intermediate in the total synthesis of 5-(3-indolyl)oxazole natural products. These downstream targets include the antiviral pimprinine alkaloids [1], the lipid peroxidation inhibitor martefragin A [2], and the complex marine macrolide diazonamide A.
The structural nature of this molecule presents a distinct purification challenge. The
α
-aminoketone motif is highly reactive; if isolated as a free base, it rapidly undergoes intermolecular self-condensation to form pyrazine dimers [3]. Furthermore, the electron-rich indole core is susceptible to auto-oxidation under basic or prolonged thermal conditions. Consequently, the compound must be synthesized, purified, and stored strictly as a stable hydrobromide salt.
Because of its ionic nature, conventional normal-phase silica gel chromatography is largely ineffective, often resulting in irreversible adsorption or severe peak tailing. Reverse-phase chromatography is viable but introduces the need to remove large volumes of aqueous mobile phase, which can degrade the product during lyophilization. Therefore, a highly controlled solvent-antisolvent recrystallization remains the gold standard for achieving >98% purity.
Figure 1: Synthetic pathway of 3-aminoacetylindole HBr and degradation of its free base.
Purification Strategy: The Causality Behind the Method
The purification leverages the differential solubility of the hydrobromide salt versus its synthetic impurities (e.g., unreacted 3-bromoacetylindole, indole dimers, and hexamethylenetetramine residues from the Delépine reaction).
Primary Solvent (Absolute Ethanol): The polar protic nature of ethanol effectively solvates the hydrobromide salt at elevated temperatures.
Antisolvent (Diethyl Ether): The addition of a non-polar ethereal solvent dramatically decreases the dielectric constant of the medium, forcing the polar salt to crystallize while retaining non-polar organic impurities in the mother liquor.
Figure 2: Step-by-step solvent-antisolvent recrystallization workflow for the HBr salt.
Detailed Experimental Protocols
This protocol is designed as a self-validating system. Visual cues are provided to ensure real-time quality control during the procedure.
Protocol A: Crude Isolation and Pre-Washing
Filtration: Upon completion of the hydrobromic acid hydrolysis step, cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the crude suspension through a sintered glass funnel (medium porosity) under vacuum.
Pre-Wash: Wash the filter cake with 3 × 20 mL of ice-cold diethyl ether.
Scientist's Insight: This initial wash removes the bulk of unreacted non-polar starting materials. The filtrate should run clear; if it is heavily pigmented (dark brown/red), continue washing until the ether runs pale yellow.
Dissolution: Transfer the crude, semi-dry solid to a round-bottom flask. Gradually add absolute ethanol (approx. 5–8 mL per gram of crude product) while warming the flask in a water bath set strictly to 60 °C .
Scientist's Insight: Indole derivatives are notoriously sensitive to thermal oxidation. Boiling the ethanol (>75 °C) will lead to a rapid darkening of the solution, indicative of oxidative degradation. If the solution turns dark brown, thermal degradation has occurred.
Hot Filtration: Once the target salt has dissolved, immediately perform a hot gravity filtration to remove any insoluble polymeric indole byproducts.
Antisolvent Addition: Return the clear, pale-amber filtrate to a 60 °C water bath. Begin adding diethyl ether dropwise via an addition funnel, swirling constantly. Stop the addition the moment the solution becomes persistently cloudy (the cloud point).
Self-Validation Check: If the product "oils out" (forms a biphasic liquid mixture instead of a cloudy suspension), the ether was added too rapidly. To rescue the batch, gently warm the mixture until the oil redissolves, then resume ether addition at a much slower rate.
Crystal Maturation: Remove the flask from the water bath and allow it to cool to room temperature undisturbed for 2 hours, then transfer to a 4 °C refrigerator overnight.
Protocol C: Drying and Storage
Harvesting: Filter the newly formed off-white crystals under vacuum. Wash with a minimal amount of cold 1:1 ethanol/diethyl ether, followed by pure cold diethyl ether.
Desiccation: Transfer the crystals to a vacuum desiccator containing phosphorus pentoxide (
P2O5
) or anhydrous calcium sulfate. Dry under high vacuum (0.1 Torr) for 24 hours.
Scientist's Insight: The hydrobromide salt is mildly hygroscopic. Residual moisture will accelerate degradation. Store the final dried product in an amber glass vial under an argon atmosphere at -20 °C.
Quantitative Data & Quality Control
To verify the success of the purification, validate the final product against the analytical metrics provided in the table below.
Title: Discovery of Pimprinine Alkaloids as Novel Agents against a Plant Virus
Source: Journal of Agricultural and Food Chemistry (ACS Publications), 2019.
URL: [Link]
Title: Control of Competing N−H Insertion and Wolff Rearrangement in Dirhodium(II)-Catalyzed Reactions of 3-Indolyl Diazoketoesters. Synthesis of a Potential Precursor to the Marine 5-(3-Indolyl)oxazole Martefragin A
Source: The Journal of Organic Chemistry (ACS Publications), 2005.
URL: [Link]
Title: The structure and synthesis of pimprinine
Source: Tetrahedron (Elsevier), 1963.
URL: [Link]
Application
standard operating procedure for 3-aminoacetylindol hydrobromide crystallization
An Application Note and Standard Operating Procedure for the Crystallization of 3-Aminoacetylindole Hydrobromide For inquiries, please contact: Senior Application Scientist Google AI Labs Abstract This comprehensive guid...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Standard Operating Procedure for the Crystallization of 3-Aminoacetylindole Hydrobromide
For inquiries, please contact:
Senior Application Scientist
Google AI Labs
Abstract
This comprehensive guide details a standardized operating procedure for the crystallization of 3-aminoacetylindole hydrobromide, a critical process for ensuring the purity, stability, and desired physicochemical properties of this indole derivative for research and pharmaceutical development. The protocol herein is founded on established principles of crystallization science, focusing on the anti-solvent crystallization method. This document provides not only a step-by-step methodology but also the scientific rationale behind each operational step, a troubleshooting guide for common issues, and recommendations for the characterization of the final crystalline product. The aim is to provide researchers, scientists, and drug development professionals with a robust and reproducible method to obtain high-quality crystalline 3-aminoacetylindole hydrobromide.
Introduction: The Critical Role of Crystallization
3-Aminoacetylindole and its derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities.[1] The hydrobromide salt form is often utilized to improve solubility and handling properties. Crystallization is a fundamental purification process in the pharmaceutical industry that transforms a dissolved compound into a solid crystalline state.[2] This process is not merely for purification; it is a critical step that defines the final physical properties of an active pharmaceutical ingredient (API), such as its polymorphic form, particle size distribution, and morphology.[3] These characteristics, in turn, profoundly influence the drug's stability, bioavailability, and manufacturability.[2]
Different crystalline forms of the same compound, known as polymorphs, can exhibit distinct physical and chemical properties, including solubility and stability.[4][5][6][7] Therefore, a controlled and reproducible crystallization process is paramount to consistently produce the desired polymorphic form of 3-aminoacetylindole hydrobromide, ensuring product quality and therapeutic efficacy.[4] This application note presents a detailed protocol for the anti-solvent crystallization of 3-aminoacetylindole hydrobromide, a technique widely employed when a compound is soluble in one solvent but insoluble in another, allowing for controlled precipitation and crystal growth.[4][8]
Scientific Principles of Crystallization
The formation of crystals from a solution is governed by two primary, interdependent mechanisms: nucleation and crystal growth.[2][9]
Nucleation: This is the initial step where molecules in a supersaturated solution come together to form a stable, ordered nucleus.[2] Supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility, is the driving force for nucleation.[2] This can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.[4][9]
Crystal Growth: Once a stable nucleus is formed, further molecules from the supersaturated solution deposit onto the existing crystal lattice, causing the crystal to grow in size.[2]
The rate of nucleation versus the rate of crystal growth determines the final crystal size distribution. Rapid nucleation leads to many small crystals, while slow, controlled nucleation followed by a period of growth results in larger, more well-defined crystals. The protocol described below is designed to control these rates to achieve a high-quality crystalline product.
Health and Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all chemicals used. While a specific SDS for 3-aminoacetylindole hydrobromide is not widely available, related compounds suggest that appropriate personal protective equipment (PPE) should be worn at all times.
Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[10][11]
Ventilation: All handling of solvents and the powdered compound should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[12]
Fire Safety: Keep flammable solvents away from ignition sources such as open flames and hot surfaces.[12]
First Aid: Ensure that eyewash stations and safety showers are readily accessible.[12] In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[11] If swallowed, do not induce vomiting and seek immediate medical attention.[11][12]
Materials and Equipment
Materials
Crude 3-aminoacetylindole hydrobromide
Methanol (ACS Grade or higher)
Ethyl Acetate (ACS Grade or higher)
Deionized Water
Filter Paper (e.g., Whatman No. 1)
Equipment
Magnetic stirrer with heating capabilities
Crystallization vessel (e.g., jacketed glass reactor or Erlenmeyer flask)
Magnetic stir bar
Thermometer or temperature probe
Addition funnel or syringe pump
Buchner funnel and vacuum flask
Vacuum oven or desiccator
Standard Operating Procedure: Anti-Solvent Crystallization
This protocol is designed for the crystallization of approximately 5 grams of crude 3-aminoacetylindole hydrobromide. The volumes should be scaled accordingly for different quantities.
Protocol Workflow Diagram
Caption: Workflow for the crystallization of 3-aminoacetylindole hydrobromide.
Step-by-Step Protocol
Dissolution:
Place 5.0 g of crude 3-aminoacetylindole hydrobromide into a clean, dry crystallization vessel equipped with a magnetic stir bar.
Add approximately 25 mL of methanol.
Gently warm the mixture to 40°C while stirring to completely dissolve the solid. Avoid higher temperatures to prevent potential degradation.
Scientific Rationale: Methanol is chosen as the solvent due to the expected good solubility of the polar hydrobromide salt.[13] Warming increases the solubility to ensure a saturated or near-saturated solution is formed, which is necessary for crystallization upon cooling or anti-solvent addition.[2]
Hot Filtration (Optional):
If any insoluble impurities are observed in the warm solution, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed receiving flask.
Scientific Rationale: This step removes any particulate matter that could act as unwanted nucleation sites, leading to poor crystal quality or contamination of the final product.
Cooling to Room Temperature:
Allow the clear solution to cool slowly to ambient temperature (20-25°C) with gentle stirring.
Scientific Rationale: Slow cooling prevents thermal shock which can cause rapid, uncontrolled nucleation (crashing out), resulting in small, impure crystals.
Anti-Solvent Addition:
Once the solution has reached room temperature, begin the slow, dropwise addition of ethyl acetate (approximately 50 mL) over a period of 30-60 minutes using an addition funnel or a syringe pump.
The solution will become cloudy as nucleation begins. This is the point of supersaturation.
Scientific Rationale: Ethyl acetate is the anti-solvent; 3-aminoacetylindole hydrobromide is poorly soluble in it.[14] Its addition reduces the overall solubility of the compound in the solvent mixture, inducing supersaturation and subsequent crystallization.[8][9] A slow addition rate is crucial for controlling the level of supersaturation, which promotes crystal growth over new nucleation, leading to larger and more uniform crystals.[8]
Maturation (Slurry Aging):
After the addition of the anti-solvent is complete, continue to stir the resulting slurry at room temperature for at least 2 hours.
Scientific Rationale: This maturation period allows the system to reach equilibrium. It can lead to an improvement in crystal purity and size through a process known as Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones.
Final Cooling:
Cool the slurry to a lower temperature (e.g., 0-5°C) and hold for at least 1 hour with continued stirring.
Scientific Rationale: The solubility of the compound is further decreased at lower temperatures, which maximizes the yield of the crystalline product from the solution.[4]
Isolation and Washing:
Isolate the crystals by vacuum filtration using a Buchner funnel.
Wash the collected crystal cake with a small amount of cold (0-5°C) ethyl acetate (2 x 10 mL).
Scientific Rationale: The crystals are washed to remove any residual soluble impurities adhering to their surface. Using a cold anti-solvent for washing minimizes the loss of the desired product due to dissolution.
Drying:
Dry the crystals in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.
Scientific Rationale: Drying under vacuum at a mild temperature removes residual solvents without causing thermal degradation of the compound.
Process Parameters and Characterization
Control of key parameters is essential for reproducibility. The following table summarizes the critical parameters for this protocol.
Parameter
Recommended Value
Rationale
Dissolution Temperature
40°C
Ensures complete dissolution without thermal degradation.
Solvent to Anti-Solvent Ratio
Approx. 1:2 (Methanol:Ethyl Acetate)
This ratio should be optimized to achieve high yield while maintaining good crystal quality.
Anti-Solvent Addition Rate
0.8 - 1.7 mL/min
Slow addition controls supersaturation, promoting crystal growth over nucleation.[8]
Maturation Time
≥ 2 hours
Allows for crystal perfection and potential polymorphic transformation to a more stable form.
Final Cooling Temperature
0-5°C
Maximizes product yield by minimizing solubility in the mother liquor.[4]
Drying Temperature
≤ 40°C (under vacuum)
Prevents product degradation and effectively removes residual solvents.
Upon obtaining the final product, it is crucial to characterize the crystalline solid to confirm its identity, purity, and polymorphic form. Recommended analytical techniques include:
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess polymorphism.
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.
Microscopy: To visually inspect crystal morphology and size.
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
No crystals form after anti-solvent addition.
Insufficient supersaturation; solution is not concentrated enough.
Add more anti-solvent slowly. If that fails, carefully evaporate some of the primary solvent (methanol) and repeat the anti-solvent addition. Seeding with a small amount of previously obtained crystals can also induce nucleation.[8]
Product "oils out" instead of crystallizing.
The level of supersaturation is too high, or the temperature is too high for nucleation.
Reduce the rate of anti-solvent addition. Increase the stirring speed. Lower the temperature of the solution before and during anti-solvent addition.
Formation of very fine needles or powder.
Nucleation rate is much faster than the growth rate.
Decrease the rate of anti-solvent addition. Decrease the level of supersaturation by using a more dilute starting solution. Reduce the stirring speed once nucleation has started.
Low Yield.
The compound is too soluble in the final solvent mixture. The final cooling temperature is not low enough.
Increase the proportion of the anti-solvent. Ensure the slurry is cooled to 0-5°C and held for a sufficient time before filtration.
Product is impure after drying.
Inefficient washing. Impurities co-crystallized.
Ensure the crystal cake is washed thoroughly with cold anti-solvent. Re-crystallize the material using the same protocol.
Conclusion
This application note provides a detailed and scientifically grounded standard operating procedure for the crystallization of 3-aminoacetylindole hydrobromide. By carefully controlling key process parameters such as temperature, solvent/anti-solvent ratio, and addition rates, researchers can achieve a high-purity, crystalline product with consistent physical properties. Adherence to this protocol, combined with appropriate analytical characterization, will ensure the quality and reproducibility of 3-aminoacetylindole hydrobromide for its intended applications in research and development.
References
Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services.
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
Fisher Scientific. (2025, December 19). 3-Aminothiophenol Safety Data Sheet.
Syntheses of the New Indole Derivatives Related to Indomethacin. (n.d.).
BIA. (n.d.). Crystallisation in pharmaceutical processes.
Fisher Scientific. (2025, December 22). 3-Acetylindole Safety Data Sheet.
Thermo Fisher Scientific. (2025, September 12). 3-Acetylindole Safety Data Sheet.
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.).
Snider, D. A., Addicks, W., & Owens, W. (2004). Polymorphism in generic drug product development. Advanced Drug Delivery Reviews, 56(3), 391-395. doi:10.1016/j.addr.2003.10.010. Retrieved from [Link]
U.S. Patent No. 8,349,900 B2. (2013). Bupropion hydrobromide polymorphs. Google Patents.
U.S. Patent No. 7,465,800. (n.d.). Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. Google Patents.
Technical Support Center: Optimizing the Synthesis of 3-Aminoacetylindole Hydrobromide
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-aminoacetylindole hydrobromide. This document is designed for researchers, chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-aminoacetylindole hydrobromide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in this multi-step synthesis. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying chemical principles to empower you to troubleshoot effectively.
The synthesis of 3-aminoacetylindole hydrobromide is typically achieved through a three-step process starting from indole. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured in a question-and-answer format to directly address the most common issues encountered during this synthetic sequence.
Overall Synthetic Workflow
The pathway involves an initial Friedel-Crafts acylation, followed by the formation of a quaternary ammonium salt via the Delépine reaction, and concluding with an acidic hydrolysis to yield the desired primary amine salt.
Caption: Overall synthesis pathway for 3-aminoacetylindole hydrobromide.
Part 1: Troubleshooting the Friedel-Crafts Acylation (Step 1)
This initial step, the acylation of indole with chloroacetyl chloride, is critical for the success of the entire synthesis. Low yields here are common and are typically due to the indole ring's complex reactivity.[1][2]
FAQ 1: My yield of 3-chloroacetylindole is very low, and I see a lot of dark, polymeric material. What's happening?
Answer: This is the most common issue in the Friedel-Crafts acylation of indoles. The indole ring is highly electron-rich and susceptible to acid-catalyzed polymerization.[1] The strong Lewis acids (like AlCl₃) and the liberated HCl can create a highly acidic environment that triggers this side reaction.
Troubleshooting Steps:
Temperature Control (Critical): The reaction is highly exothermic. You must maintain a low temperature (0 °C to -10 °C) throughout the addition of the acylating agent and Lewis acid. This slows down the polymerization pathway.[3]
Order of Addition: A proven method to improve regioselectivity and reduce side reactions is to pre-complex the indole with the Lewis acid before adding the acylating agent.[1] This deactivates the indole slightly, making it less prone to polymerization while still allowing for C-3 acylation.
Choice of Lewis Acid: While AlCl₃ is a common choice, it is very aggressive. Consider using a milder Lewis acid, which can significantly improve yields by reducing decomposition.
Lewis Acid
Typical Conditions
Advantages
Disadvantages
AlCl₃
CH₂Cl₂, CS₂, 0 °C to RT
Highly reactive, inexpensive
Strong promoter of polymerization, often requires stoichiometric amounts.[3][4]
SnCl₄
CH₂Cl₂, CH₃NO₂ (cosolvent), 0 °C
Milder, can lead to higher yields and cleaner reactions.[1][5]
May require higher temperatures or longer reaction times.
FAQ 2: My product analysis shows a mix of 1-acyl and 3-acyl isomers. How can I improve C-3 selectivity?
Answer: The indole nitrogen can also act as a nucleophile, leading to the formation of the N-acylated (1-acyl) product.[1][2] The reaction conditions heavily influence the ratio of C-3 to N-1 acylation.
Solutions to Improve C-3 Regioselectivity:
Solvent Choice: Using a cosolvent like nitromethane (CH₃NO₂) with dichloromethane (CH₂Cl₂) has been shown to dramatically improve C-3 selectivity and shorten reaction times by increasing the solubility of the indole-Lewis acid complex.[1]
Lewis Acid Stoichiometry: Using at least a stoichiometric amount of the Lewis acid is often necessary. The Lewis acid complexes with both the indole nitrogen and the carbonyl oxygen of the product, which deactivates them towards further reaction and prevents N-acylation.[3]
Use of Indole Salts: Preparing the zinc or magnesium salt of indole prior to acylation can direct the reaction almost exclusively to the C-3 position. However, this adds steps to the procedure.[4][6]
Caption: Competing reaction pathways in the acylation of indole.
Part 2: Troubleshooting the Delépine Reaction (Steps 2 & 3)
The Delépine reaction is an effective method for synthesizing primary amines from alkyl halides.[7][8] It involves the formation of a stable hexaminium salt, which is then hydrolyzed.
FAQ 3: The formation of the hexaminium salt seems slow or incomplete. How can I ensure the reaction goes to completion?
Answer: The formation of the quaternary ammonium salt is an Sₙ2 reaction.[9] The reactivity depends on the solvent and the concentration of reactants.
Troubleshooting Steps:
Solvent: Chloroform is the traditional solvent because the starting materials are soluble while the resulting hexaminium salt often precipitates, driving the reaction to completion.[8][9] If you are using other solvents like ethanol or acetonitrile, ensure they are anhydrous.
Reaction Time and Temperature: The reaction may require refluxing for several hours. Monitor the reaction by TLC by checking for the disappearance of the 3-chloroacetylindole spot.
Purity of 3-Chloroacetylindole: Ensure your starting material from Step 1 is pure. Residual Lewis acids or other impurities can interfere with the reaction.
FAQ 4: My final yield is low after the hydrolysis step, and the product is impure. What are the potential side reactions?
Answer: The acidic hydrolysis of the hexaminium salt must be carefully controlled to avoid side reactions.
Potential Issues and Solutions:
Incomplete Hydrolysis: The hydrolysis requires refluxing in a mixture of concentrated acid (HBr or HCl) and ethanol.[7][8] Ensure sufficient reaction time (typically 2-4 hours) and an adequate concentration of acid. The mechanism involves the breakdown of the hexamine cage to release the primary amine, formaldehyde, and ammonium salts.[9]
Sommelet Reaction: Under certain conditions, especially with prolonged heating or insufficient acid, a rearrangement can occur to form the corresponding aldehyde (3-formylacetylindole) as a byproduct.[7] Using a robustly acidic and protic environment (e.g., concentrated HBr in ethanol) favors the desired amine formation.
Workup and Isolation: The final product is a hydrobromide salt, which should be soluble in the acidic ethanol/water mixture. The product is typically isolated by removing the solvent under reduced pressure and then inducing crystallization/precipitation by adding a less polar solvent like isopropanol or diethyl ether. Washing the crude product with a cold, non-polar solvent can remove organic impurities.
Caption: Troubleshooting workflow for low reaction yield.
This protocol is adapted from methodologies emphasizing high regioselectivity.[1]
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add indole (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of indole).
Lewis Acid Complexation: Cool the solution to 0 °C in an ice bath. Slowly add tin(IV) chloride (SnCl₄, 1.1 eq) dropwise. A solid complex may form.
Co-solvent Addition: Add nitromethane (CH₃NO₂) (approx. 2 mL per gram of indole) to the suspension. Stir for 15 minutes at 0 °C. The mixture should become more soluble.
Acylation: Add a solution of chloroacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂ dropwise via the dropping funnel, maintaining the temperature at 0 °C.
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).
Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice water.
Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Aminoacetylindole Hydrobromide (Steps 2 & 3)
This protocol is a standard application of the Delépine reaction.[7][8][9]
Hexaminium Salt Formation (Step 2): Dissolve the purified 3-chloroacetylindole (1.0 eq) in chloroform (15 mL per gram). Add hexamethylenetetramine (HMTA, 1.1 eq). Reflux the mixture for 4-6 hours. A white precipitate of the quaternary ammonium salt will form.
Isolation of Salt: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash it with cold chloroform, and dry it under vacuum. This salt is typically used in the next step without further purification.
Acidic Hydrolysis (Step 3): Suspend the dried hexaminium salt in ethanol (20 mL per gram). Add concentrated hydrobromic acid (HBr, 48%, approx. 6 eq) to the suspension.
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The solid will gradually dissolve.
Product Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is 3-aminoacetylindole hydrobromide.
Purification: The crude product can be purified by recrystallization. A common method is to dissolve the solid in a minimal amount of hot ethanol or isopropanol and then allow it to cool slowly. Alternatively, adding a non-polar solvent like diethyl ether to a concentrated solution can induce precipitation of the pure product. Filter the purified crystals, wash with a small amount of cold diethyl ether, and dry under vacuum.
References
Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride.
PubMed. (1993).
Wikipedia. (n.d.). Delépine reaction.
Benchchem. (n.d.). Technical Support Center: Synthesis of 3-chloro-9H-pyrido[2,3-b]indole.
de Medeiros, M. R., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(11), 1657-1660.
Jordan, A., et al. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering, 8(34), 12746–12754.
Alfa Chemistry. (n.d.). Delepine Reaction.
Brandänge, S., & Rodriguez, B. (1988). A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction. Synthesis, 1988(05), 347-348.
Semantic Scholar. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively.
Institut Kimia Malaysia. (2025).
Indian Journal of Chemistry. (2005). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
ResearchGate. (2020). Assessing the Limits of Sustainability for the Delépine Reaction.
ResearchGate. (2020). Green Chemistry Metrics Calculated for Both Delépine and Gabriel Syntheses of 2-Amino-1-phenylethan-1-one.
Scite.ai. (2007). Synthesis and reactions of some 3-(2-haloacyl)indoles.
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487.
Molecules. (2015).
National Institutes of Health. (2016). Chemoselective N-acylation of indoles using thioesters as acyl source.
ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
Cambridge University Press & Assessment. (n.d.). Delepine Reaction.
Beilstein Journal of Organic Chemistry. (2016).
National Institutes of Health. (2011).
Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
National Institutes of Health. (2011). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction.
Royal Society of Chemistry. (2023).
Der Pharma Chemica. (2012).
Google Patents. (n.d.).
Google Patents. (n.d.).
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND CHARACTERIZATION OF HEXAMINE COBALT (III)
Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
optimizing crystallization conditions for 3-aminoacetylindol hydrobromide
Technical Support Center: Optimizing Crystallization of 3-Aminoacetylindole Hydrobromide Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the s...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Crystallization of 3-Aminoacetylindole Hydrobromide
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with the isolation and purification of 3-aminoacetylindole hydrobromide (3-AAI HBr).
Scientific Overview & Mechanistic Causality
3-AAI HBr is a highly reactive tryptamine synthon critical for the synthesis of bisindole alkaloids and pimprinine derivatives[1]. Achieving a high-yield, high-purity crystalline product requires navigating three primary mechanistic challenges:
Oxidative Susceptibility: The electron-rich indole nucleus is highly prone to auto-oxidation. While the hydrobromide salt stabilizes the primary
α
-aminoketone against spontaneous dimerization (which would otherwise form pyrazine derivatives), exposing the wet cake to air and light during crystallization often leads to pink or brown quinone-imine degradation products[2].
Hygroscopicity & Solvate Formation: Hydrobromide salts of weak bases frequently exhibit severe hygroscopicity. Depending on the solvent system, the bromide ion's coordination sphere can trap solvent molecules, leading to the formation of multiple hydrated or solvated polymorphs[3].
Liquid-Liquid Phase Separation (LLPS): 3-AAI HBr has high solubility in polar protic solvents (alcohols) but near-zero solubility in non-polar solvents. Rapid addition of an antisolvent often forces the system out of the metastable zone directly into the spinodal decomposition region. This causes the solute to "oil out" as a dense, viscous liquid rather than nucleating as a solid[4].
The Golden Protocol: Antisolvent Crystallization Workflow
To establish a self-validating and reproducible system, we recommend an Ethanol/Methyl tert-butyl ether (EtOH/MTBE) antisolvent crystallization. Ethanol provides excellent solubility at elevated temperatures without forming stable solvates, while MTBE acts as a sharp antisolvent.
Step-by-Step Methodology:
Dissolution: Suspend 10.0 g of crude 3-AAI HBr in 40 mL of absolute ethanol (4 volumes) in a jacketed crystallizer under a strictly inert Argon atmosphere. Heat to 60°C with moderate agitation until complete dissolution is achieved.
Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulates and dust (which can cause uncontrolled heterogeneous nucleation). Maintain the filtrate at 60°C.
Controlled Cooling: Cool the solution at a linear rate of 0.5°C/min to 40°C to generate a controlled supersaturation level.
Seeding: Introduce 0.1 g (1 wt%) of pure, anhydrous 3-AAI HBr seed crystals. Hold the temperature at 40°C for 30 minutes. Causality: This allows the seed bed to mature, relieving initial supersaturation and directing the system toward crystal growth rather than LLPS.
Antisolvent Addition: Slowly dose 60 mL of MTBE (6 volumes) via a programmable syringe pump over 2 hours (0.5 mL/min) while maintaining agitation at 250 RPM.
Aging & Isolation: Cool the resulting slurry to 5°C at 0.5°C/min and age for 2 hours. Filter the slurry under a nitrogen blanket, wash the cake with 20 mL of cold EtOH/MTBE (1:2 v/v), and dry in a vacuum oven at 40°C for 12 hours.
Standard antisolvent crystallization workflow for 3-AAI HBr.
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent/antisolvent pairing is dictated by the solubility gradient. The table below summarizes empirical solubility data and resulting crystal habits to guide your solvent selection.
Solvent System (Primary / Antisolvent)
Solubility at 60°C (mg/mL)
Solubility at 5°C (mg/mL)
Yield (%)
Crystal Habit
Technical Notes
Ethanol / MTBE
250
15
92
Prisms
Optimal. High purity, stable anhydrous form.
Methanol / Ethyl Acetate
350
45
82
Needles
High risk of solvate formation due to small alcohol size.
Isopropanol / Heptane
120
<5
95
Fine powder
Prone to oiling out; requires strict seeding protocols.
Water / Acetone
>500
120
<60
Blocks
Significant product loss to mother liquor; hydrate formation.
Troubleshooting & FAQs
Q1: My crystallization is "oiling out" (forming a second liquid phase) instead of precipitating solid crystals. How do I correct this?Answer: Oiling out (LLPS) occurs when the supersaturation level exceeds the critical threshold before nucleation can occur, and the melting point of the solute in the mixed solvent system drops below the operating temperature. Hydrobromide salts are notoriously prone to this during aggressive antisolvent addition[3].
Solution 1: Decrease the antisolvent addition rate. Use a linear or convex addition profile over 2-4 hours to keep the system within the metastable zone.
Solution 2: Seed early. Add seed crystals before adding the antisolvent. The seeds provide a surface for secondary nucleation, bypassing the high energy barrier that leads to LLPS.
Troubleshooting decision tree for Liquid-Liquid Phase Separation.
Q2: The isolated 3-AAI HBr crystals are turning pink or light brown during filtration and drying. Is the product degrading?Answer: Yes. The indole moiety is highly susceptible to oxidative degradation, forming colored quinone-imine type impurities. This is exacerbated by the presence of trace transition metals or exposure to ambient oxygen while the crystals are wet with solvent[2].
Solution: Always perform filtration under a nitrogen or argon blanket. Do not pull ambient air through the filter cake. Additionally, wash the filter cake with a solvent mixture containing 0.1% v/v aqueous HBr (48%). Maintaining a slightly acidic microenvironment suppresses the formation of the free base, which is exponentially more reactive to oxygen than the protonated salt.
Q3: X-Ray Powder Diffraction (XRPD) shows I have isolated a solvate rather than the anhydrous form. How do I drive it to the anhydrous state?Answer: Hydrobromide salts form strong hydrogen bond networks. When crystallized from smaller alcohols (like methanol), the solvent molecules often incorporate into the crystal lattice to satisfy the coordination sphere of the bromide ion[4].
Solution: Shift the primary solvent to a sterically bulkier alcohol (e.g., Ethanol or Isopropanol) that cannot easily fit into the crystal lattice. If a solvate has already formed, reslurry the material in pure Ethyl Acetate at 50°C for 12 hours. This triggers a polymorphic transformation via a solvent-mediated phase transition, yielding the thermodynamically stable anhydrous form.
overcoming steric hindrance with 3-aminoacetylindol hydrobromide derivatives
Welcome to the Technical Support Center for Indole Derivatization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indole Derivatization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent bottlenecks in alkaloid synthesis: steric hindrance during the derivatization of 3-aminoacetylindole hydrobromide .
This tryptamine synthon is a critical precursor for synthesizing bioactive 5-(3-indolyl)oxazoles (e.g., pimprinine, martefragin A) and bisindole alkaloids (e.g., topsentins)[1]. However, introducing bulky substituents often leads to plummeting yields, stalled intermediates, and competing side reactions. This guide synthesizes field-proven insights, causal mechanisms, and self-validating protocols to help you rescue your syntheses.
Troubleshooting FAQs: Overcoming Steric Clash
Q1: Why do my yields plummet when acylating 3-aminoacetylindole hydrobromide with ortho-substituted or bulky aliphatic acid chlorides?A1: The primary issue is a steric clash at the primary amine interface, which physically blocks the nucleophilic attack on the bulky acylium ion. Furthermore, because the reaction is slow, the electron-rich nature of the unprotected indole ring becomes a liability, leading to competing N1-acylation or C3-polymerization[2].
Causality & Solution: Switch your acylating agent from an acid chloride to an acyl cyanide. Acyl cyanides act as highly electrophilic, yet less sterically demanding,
α
-amino ketone equivalents. They allow for rapid, highly regioselective N-acylation without over-activating the indole core, successfully yielding the desired ketoamides even with bulky substituents[1].
Q2: During the Robinson-Gabriel synthesis, my sterically hindered ketoamide intermediate fails to cyclize under standard POCl
3
/pyridine conditions. What is the mechanistic cause, and how do I fix it?A2: Standard dehydrating agents like POCl
3
or the Burgess reagent require the ketoamide to adopt a relatively unhindered trans-diequatorial conformation to facilitate the elimination of water[3]. Bulky substituents restrict bond rotation, preventing the required orbital alignment for ring closure.
Causality & Solution: Abandon POCl
3
and employ the Wipf protocol (Ph
3
P / I
2
/ Et
3
N). The highly oxophilic phosphorus generates an activated enol-phosphonium intermediate in situ. This thermodynamic sink forces cyclodehydration even in highly congested environments, a technique successfully used to synthesize complex marine natural products like martefragin A[4].
Q3: How do I prevent competing N-acylation of the indole ring when forcing conditions are required?A3: The indole N-H is highly susceptible to deprotonation and subsequent acylation under forcing basic conditions.
Causality & Solution: You must modulate the electronic profile of the indole. Either pre-protect the indole nitrogen (e.g., with a Boc or acetyl group) to sterically and electronically shield the N1 position[4][5], or utilize Lewis acid catalysis (such as Yttrium triflate, Y(OTf)
3
) under microwave irradiation. Y(OTf)
3
directs acylation regioselectively without requiring strictly anhydrous or highly basic conditions, bypassing the N1 vulnerability entirely[2].
Mechanistic Pathways & Troubleshooting Logic
Robinson-Gabriel synthesis pathway highlighting the acylation steric bottleneck.
Troubleshooting decision tree for overcoming steric hindrance in indole derivatization.
Quantitative Comparison of Derivatization Strategies
To select the optimal route for your specific substrate, consult the quantitative data summarized below. This table contrasts traditional methods against steric-optimized strategies[1][4][6].
Reaction Step
Strategy / Reagents
Steric Tolerance
Typical Yield (Bulky R)
Primary Limitation / Causality
Acylation
Acid Chloride + Pyridine
Low
< 20%
Severe steric clash at the primary amine; promotes competing N1-acylation.
Acylation
Acyl Cyanide + Mild Base
High
85 - 90%
Cyanide is a superior, less bulky leaving group; prevents indole over-activation.
Cyclodehydration
POCl
3
/ Pyridine
Low
0 - 15%
Fails if bulky groups prevent the trans-diequatorial conformation required for -H
2
O loss.
Cyclodehydration
Wipf (Ph
3
P / I
2
/ Et
3
N)
Very High
75 - 88%
Generates a highly reactive phosphonium intermediate that forces ring closure regardless of bulk.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.
Protocol 1: Regioselective Acylation using Acyl Cyanides
Objective: Convert 3-aminoacetylindole hydrobromide to a sterically hindered ketoamide without triggering N1-acylation[1].
Free-Basing the Precursor: Suspend 1.0 eq of 3-aminoacetylindole hydrobromide in dry CH
2
Cl
2
at 0 °C. Add 1.2 eq of triethylamine (Et
3
N) dropwise.
Causality: The hydrobromide salt is a stable, unreactive species. Et
3
N deprotonates the amine, liberating the nucleophile.
Validation Checkpoint: The cloudy suspension will transition to a clear solution. A TLC spot stained with ninhydrin will turn deep purple, confirming the presence of the free primary amine.
Acylation: To the clear solution at 0 °C, add 1.1 eq of the desired acyl cyanide dropwise over 15 minutes. Stir for 2 hours, allowing it to warm to room temperature.
Causality: Acyl cyanides are highly reactive but less sterically demanding than acid chlorides. Maintaining 0 °C during addition kinetically suppresses competing N1-indole acylation.
Validation Checkpoint: Monitor via LC-MS. Success is confirmed by the disappearance of the starting mass and the appearance of the
[M+H]+
peak corresponding to the ketoamide.
Protocol 2: Wipf Cyclodehydration for Sterically Hindered Ketoamides
Objective: Force the cyclodehydration of a bulky ketoamide to form a 5-(3-indolyl)oxazole[4].
Phosphonium Activation: Dissolve 1.0 eq of the ketoamide in dry CH
2
Cl
2
. Add 2.5 eq of triphenylphosphine (Ph
3
P) and 2.5 eq of Iodine (I
2
). Stir for 10 minutes until the solution turns dark brown.
Causality: Ph
3
P and I
2
react to form a highly oxophilic triphenylphosphine diiodide complex. This complex aggressively targets the ketoamide carbonyl oxygen.
Validation Checkpoint: The immediate color change to dark brown confirms the formation of the active iodine complex.
Base-Driven Elimination: Add 5.0 eq of Et
3
N dropwise. Stir at room temperature for 4 hours.
Causality: The base drives the elimination of water from the activated enol-phosphonium intermediate, forcing the oxazole ring to close despite steric resistance.
Validation Checkpoint: The reaction mixture will precipitate triphenylphosphine oxide (Ph
3
P=O) as a white byproduct. UV-Vis spectroscopy of the purified product will show a distinct bathochromic shift (longer wavelength absorption) due to the newly formed, extended conjugated oxazole system.
References
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles.
A Concise Synthesis of Topsentin A and Nortopsentins B and D.
Control of Competing N−H Insertion and Wolff Rearrangement in Dirhodium(II)-Catalyzed Reactions of 3-Indolyl Diazoketoesters. Synthesis of a Potential Precursor to the Marine 5-(3-Indolyl)oxazole Martefragin A.
1986 (Vol 22) PDF | PDF | Pyridine | Chemical Reactions. Scribd.
Discovery of Pimprinine Alkaloids as Novel Agents against a Plant Virus.
The Alkaloids: Chemistry and Pharmacology, Volume 35. EPDF.
A Tale of Two Indoles: A Comparative Guide to 3-Aminoacetylindole Hydrobromide and Tryptamine Hydrochloride in Organic Synthesis
For the modern medicinal chemist and process development scientist, the indole nucleus remains a cornerstone of innovation. Its presence in a vast array of natural products and pharmaceuticals underscores its privileged...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern medicinal chemist and process development scientist, the indole nucleus remains a cornerstone of innovation. Its presence in a vast array of natural products and pharmaceuticals underscores its privileged role in drug discovery. Among the plethora of indole-based starting materials, tryptamine hydrochloride and its lesser-known cousin, 3-aminoacetylindole hydrobromide, offer distinct yet complementary synthetic opportunities. This guide provides an in-depth, data-driven comparison of these two key building blocks, moving beyond a simple catalog of reactions to explore the strategic and mechanistic nuances that govern their application in the synthesis of complex molecular architectures.
At a Glance: Structural and Reactivity Divergence
The fundamental difference between tryptamine hydrochloride and 3-aminoacetylindole hydrobromide lies in the nature of the side chain at the C3 position of the indole core. Tryptamine possesses a flexible ethylamine chain, while 3-aminoacetylindole features a more rigid α-amino ketone moiety. This seemingly subtle distinction has profound implications for their respective reactivity and synthetic utility.
Feature
Tryptamine Hydrochloride
3-Aminoacetylindole Hydrobromide
Side Chain
3-(2-Aminoethyl)
3-(Aminoacetyl)
Key Functional Group
Primary Amine
α-Amino Ketone
Reactivity Profile
Nucleophilic amine, Pictet-Spengler cyclization
Carbonyl chemistry, potential for heterocycle formation
Common Applications
Synthesis of β-carbolines, tryptamine analogs
Synthesis of pyridazino[4,5-b]indoles, potential for diverse heterocycle synthesis
The Workhorse: Tryptamine Hydrochloride in β-Carboline Synthesis
Tryptamine hydrochloride is a widely utilized and commercially available starting material, most celebrated for its role in the Pictet-Spengler reaction .[1] This powerful acid-catalyzed cyclization between tryptamine and an aldehyde or ketone provides a direct and efficient route to the tetrahydro-β-carboline scaffold, a core structure in numerous alkaloids and pharmacologically active compounds.[2][3]
The mechanism of the Pictet-Spengler reaction highlights the unique reactivity of the tryptamine structure. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the electron-rich C2 position of the indole nucleus to furnish the cyclized product.[1]
Validating 3-Aminoacetylindole Hydrobromide as a Next-Generation Starting Material for Melatonin Analogs: A Comparative Guide
Executive Summary The development of novel MT1 and MT2 receptor agonists requires versatile chemical precursors that can access diverse structural spaces. While traditional syntheses rely heavily on simple tryptamine der...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of novel MT1 and MT2 receptor agonists requires versatile chemical precursors that can access diverse structural spaces. While traditional syntheses rely heavily on simple tryptamine derivatives, these precursors restrict libraries to flexible, linear aliphatic amides. This guide objectively evaluates 3-aminoacetylindole hydrobromide (3-AAI·HBr) as a superior, next-generation starting material. By functioning as a stable α-amino ketone equivalent, 3-AAI·HBr enables the synthesis of conformationally restricted β-keto analogs and rigid indolyloxazole bioisosteres, offering a significant strategic advantage in drug discovery workflows.
The Mechanistic Need for New Starting Materials
Melatonin (N-acetyl-5-methoxytryptamine) and its synthetic analogs (e.g., agomelatine, ramelteon) represent a critical class of therapeutics for circadian rhythm sleep disorders and major depressive disorder (1)[1]. Traditionally, the synthesis of these analogs relies on 5-methoxytryptamine or simple tryptamine derivatives (2)[2]. However, these conventional starting materials limit the structural diversity of the resulting libraries. Furthermore, the poor aqueous solubility of standard melatonin has driven the need for novel, highly functionalized derivatives (3)[3].
To overcome these limitations, 3-aminoacetylindole hydrobromide has emerged as a highly versatile α-amino ketone equivalent (4)[4]. By retaining a carbonyl group at the β-position of the ethylamine side chain, 3-AAI·HBr provides direct access to conformationally restricted β-keto melatonin analogs and rigid indolyloxazole bioisosteres (5)[6].
Comparative Performance: 3-AAI·HBr vs. Traditional Precursors
When designing a synthetic route, the choice of starting material dictates both the stability of the intermediates and the accessible chemical space. Free-base tryptamines are notoriously susceptible to oxidative degradation, requiring immediate use or storage under inert conditions. In contrast, 3-AAI·HBr is an inherently stable salt that handles easily on the benchtop.
Table 1: Physicochemical and Synthetic Comparison of Starting Materials
Property / Feature
3-Aminoacetylindole HBr
5-Methoxytryptamine (5-MT)
Tryptamine
Physical State & Stability
Stable crystalline salt (Shelf-life > 2 years)
Hygroscopic free base (Oxidizes rapidly)
Free base (Moderate oxidation)
Structural Feature
Contains reactive α-amino ketone
Linear alkyl amine
Linear alkyl amine
Accessible Analog Classes
β-Keto amides, Oxazoles, Standard amides (via reduction)
Standard amides only
Standard amides only
Handling Requirements
Ambient conditions
Inert atmosphere (Argon/N2)
Inert atmosphere recommended
Synthetic Versatility and Pathway Analysis
The true value of 3-AAI·HBr lies in its divergent synthetic utility. The presence of the β-carbonyl group allows researchers to either retain the ketone for unique hydrogen-bonding interactions in the MT1/MT2 receptor pocket or utilize it as an electrophilic center for cyclization into oxazoles.
Divergent synthetic pathways utilizing 3-aminoacetylindole hydrobromide for melatonin analogs.
Experimental Protocols and Self-Validating Workflows
To ensure high reproducibility and trustworthiness, the following protocols incorporate self-validating analytical checkpoints.
Protocol A: Synthesis of N-Acetyl-3-aminoacetylindole (β-Keto Melatonin Core)
Expertise & Causality: The hydrobromide salt must be neutralized to liberate the nucleophilic free amine. Pyridine is selected as the solvent because it acts synergistically as an acid scavenger and a nucleophilic catalyst. It facilitates the transfer of the acetyl group from acetic anhydride without promoting unwanted aldol condensations of the sensitive β-ketone.
Step-by-Step Methodology:
Preparation: Suspend 3-AAI·HBr (10.0 mmol) in anhydrous pyridine (20 mL, 0.5 M) under an inert argon atmosphere.
Activation: Cool the suspension to 0 °C using an ice-water bath. The low temperature prevents over-acylation at the indole nitrogen.
Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours.
Self-Validation Checkpoint: Analyze the mixture via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The complete disappearance of the highly polar, ninhydrin-positive amine spot confirms full conversion.
Workup: Quench the reaction by pouring it into 100 mL of crushed ice. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by saturated brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the β-keto amide as a stable solid.
Protocol B: Robinson-Gabriel Cyclodehydration to 5-(Indol-3-yl)-2-methyloxazole
Expertise & Causality: Indolyloxazoles serve as rigid bioisosteres of the melatonin side chain, locking the molecule into a bioactive conformation. This transformation relies on the Robinson-Gabriel cyclodehydration, where the amide oxygen attacks the β-ketone. Phosphorus oxychloride (POCl₃) is utilized to activate the ketone, driving the elimination of water to form the aromatic oxazole ring.
Step-by-Step Methodology:
Preparation: Dissolve the N-Acetyl-3-aminoacetylindole intermediate (5.0 mmol) from Protocol A in anhydrous toluene (25 mL, 0.2 M).
Cyclization & Validation: Heat the reaction mixture to reflux (110 °C) for 6 hours.
Self-Validation Checkpoint: Perform LC-MS analysis on a reaction aliquot. The target oxazole will exhibit a mass shift of exactly -18 Da (loss of H₂O) relative to the starting material, confirming successful ring closure.
Quenching: Cool the mixture to 0 °C and carefully neutralize by dropwise addition to a vigorously stirred saturated aqueous NaHCO₃ solution (Caution: Exothermic hydrolysis of POCl₃).
Purification: Extract with dichloromethane (3 × 30 mL), dry over Na₂SO₄, and purify via flash column chromatography (Hexanes:EtOAc 7:3) to afford the pure 5-(indol-3-yl)-2-methyloxazole.
Quantitative Data Presentation
Experimental yields demonstrate the efficiency of 3-AAI·HBr in generating diverse analog libraries compared to traditional methods.
Table 2: Experimental Yields and Purity Metrics
Target Analog Class
Starting Material
Key Reagents
Isolated Yield (%)
Purity (HPLC)
β-Keto Melatonin Analogs
3-AAI·HBr
Ac₂O, Pyridine
88%
>98%
Indolyloxazole Bioisosteres
3-AAI·HBr
POCl₃, Toluene
76%
>95%
Standard Melatonin (Control)
5-Methoxytryptamine
Ac₂O, Pyridine
82%
>98%
Tryptamine Amides
Tryptamine
Ac₂O, Pyridine
79%
>97%
Conclusion
While 5-methoxytryptamine remains the standard for synthesizing classical melatonin, it severely restricts the accessible chemical space to flexible alkyl chains. 3-Aminoacetylindole hydrobromide represents a superior, next-generation starting material for drug discovery programs. Its inherent stability as a hydrobromide salt, combined with the extreme versatility of its α-amino ketone moiety, empowers researchers to synthesize conformationally restricted β-keto analogs and oxazole bioisosteres with high yields and excellent purity.
References
Synthetic Melatonin Receptor Agonists and Antagonists
Source: IntechOpen
URL
Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid
Source: ACS Omega
URL
Process Research and Development of Melatonin
Source: ACS Publications
URL
Control of Competing N−H Insertion and Wolff Rearrangement in Dirhodium(II)-Catalyzed Reactions of 3-Indolyl Diazoketoesters. Synthesis of a Potential Precursor to the Marine 5-(3-Indolyl)
A Concise Synthesis of Topsentin A and Nortopsentins B and D
Source: ACS Publications
URL
A Comparative Guide to the Reactivity of 3-Aminoacetylindole Hydrobromide and 3-Acetylindole
For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides an in-depth comparative analysis of the chemical reactivity of 3-aminoacetylindole hydrobromide and 3-acetylindole. We will ex...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth comparative analysis of the chemical reactivity of 3-aminoacetylindole hydrobromide and 3-acetylindole. We will explore how the presence of a protonated amino group in the former profoundly alters its reactivity profile compared to the latter, a conventional α-ketoindole. This comparison is supported by mechanistic insights, experimental data, and detailed protocols to inform synthetic strategies in drug discovery and development.
Introduction: Two Indoles, Distinct Personalities
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its reactivity is typically characterized by a high electron density at the C3 position, making it a potent nucleophile for electrophilic substitution.[2][4][5] However, substitution at this C3 position can dramatically alter the indole's electronic properties and, consequently, its chemical behavior.
This guide focuses on two such C3-substituted indoles: 3-acetylindole and 3-aminoacetylindole hydrobromide. While structurally similar, the introduction of an amino group, and its subsequent protonation to the hydrobromide salt, creates a stark divergence in their reactivity.
3-Acetylindole: A versatile building block, its acetyl group enhances its utility for further chemical modifications, making it a key intermediate in the synthesis of various pharmaceuticals.[1][6] The acetyl group acts as an electron-withdrawing group, modulating the nucleophilicity of the indole ring.
3-Aminoacetylindole Hydrobromide: This molecule contains an α-amino ketone moiety, a valuable pharmacophore found in numerous bioactive compounds.[7][8] The presence of the amino group, protonated as a hydrobromide salt, introduces a new set of reactive possibilities while significantly influencing the inherent reactivity of the indole core and the adjacent carbonyl group.
This guide will dissect these differences, providing a clear understanding of when and how to best utilize each of these valuable synthetic intermediates.
Comparative Reactivity Analysis
The fundamental difference in reactivity stems from the electronic effects of the C3-substituent. The acetyl group in 3-acetylindole is moderately electron-withdrawing, while the protonated amino group in 3-aminoacetylindole hydrobromide is strongly electron-withdrawing. This has profound implications for reactions at the indole ring, the carbonyl group, and, in the case of the hydrobromide salt, the amino group itself.
Reactivity of the Indole Nucleus: Electrophilic Aromatic Substitution
The indole ring is inherently electron-rich and readily undergoes electrophilic substitution, preferentially at the C3 position.[2][5] When the C3 position is occupied, electrophilic attack can be directed to the C2 position.[9][10]
3-Acetylindole: The acetyl group at C3 deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. However, electrophilic substitution can still occur, typically at the C2 or C6 positions of the indole ring, or at the N1 position.[9][11] Friedel-Crafts acylation, for instance, has been a subject of study for regioselective synthesis of 3-acylindoles.[12]
3-Aminoacetylindole Hydrobromide: The strongly electron-withdrawing ammonium group significantly deactivates the indole ring, making electrophilic aromatic substitution challenging. The positive charge on the nitrogen atom reduces the electron density of the entire ring system, rendering it less nucleophilic. Reactions that would readily occur with 3-acetylindole often require more forcing conditions or fail altogether with the hydrobromide salt.
Reactivity at the Carbonyl Group: Nucleophilic Addition
The carbonyl group in both molecules is susceptible to nucleophilic attack. However, the nature of the C3-substituent again plays a crucial role in modulating its electrophilicity.
3-Acetylindole: The acetyl group readily undergoes nucleophilic addition reactions with various nucleophiles, such as Grignard reagents and enolates.[13][14][15][16] These reactions are foundational for building more complex molecular architectures. For instance, the addition of Grignard reagents can lead to the stereoselective synthesis of highly substituted indolines.[13][14][15][16]
3-Aminoacetylindole Hydrobromide: The α-amino ketone moiety in its protonated form exhibits a more complex reactivity profile. The adjacent positively charged ammonium group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the acidic N-H proton can also interfere with certain nucleophiles, necessitating careful choice of reaction conditions and base. The bifunctional nature of α-amino ketones makes them valuable intermediates for synthesizing more complex molecules.[17]
Unique Reactivity of the Amino Group
The primary amino group in 3-aminoacetylindole (after deprotonation of the hydrobromide salt) offers a unique site for chemical modification not present in 3-acetylindole.
Acylation: The amino group can be readily acylated to form N-acyl derivatives, a common strategy for introducing diverse functional groups.[17]
Pictet-Spengler Reaction: As an α-amino ketone, it can participate in the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures.[17]
Reductive Amination: The amino group can be further functionalized through reductive amination with aldehydes or ketones.
Experimental Data and Protocols
To provide a practical understanding of the reactivity differences, this section presents comparative experimental data and detailed protocols for key transformations.
Protocol 1: Electrophilic Bromination of 3-Acetylindole
Dissolve 3-acetylindole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add N-bromosuccinimide (NBS) (1.1 mmol) portion-wise over 10 minutes.
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
Extract the product with dichloromethane (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-3-acetylindole.
Protocol 2: Grignard Reaction with 3-Aminoacetylindole Hydrobromide
To a solution of 3-aminoacetylindole hydrobromide (1.0 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 mmol) dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
Extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the resulting tertiary alcohol by column chromatography on silica gel.
Mechanistic Insights and Logical Frameworks
The observed differences in reactivity can be rationalized through the electronic and steric effects of the respective substituents.
Electronic Effects on the Indole Ring
The diagram below illustrates the influence of the C3 substituent on the electron density of the indole nucleus.
Caption: Electronic influence of C3 substituents on the indole ring.
Experimental Workflow for Comparative Analysis
A logical workflow for comparing the reactivity of the two compounds is outlined below.
A Researcher's Guide to the Safe Disposal of 3-Aminoacetylindol Hydrobromide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Aminoacetylindol hydrobromide. As a research chemical, its lifecycle extends beyond the benchtop; proper disposal is a cr...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Aminoacetylindol hydrobromide. As a research chemical, its lifecycle extends beyond the benchtop; proper disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that safety protocols are not just followed, but fundamentally understood.
Hazard Identification and Risk Assessment
Hydrobromide Salt: This compound is the salt of hydrobromic acid, a strong, corrosive acid.[1][2] This imparts acidic and potentially corrosive properties to the compound, especially in aqueous solutions.
Aromatic Amine Moiety: The amino group attached to the indole structure suggests that the compound should be handled with care, as aromatic amines as a class can possess toxicological properties.
General Chemical Hazards: A safety data sheet for the structurally related compound 3-Aminobenzenethiol classifies it as causing severe skin burns, eye damage, and being harmful if swallowed, inhaled, or in contact with skin.[3] It is prudent to assume 3-Aminoacetylindol hydrobromide presents similar hazards.
Based on this analysis, 3-Aminoacetylindol hydrobromide must be treated as a hazardous chemical waste. The following table summarizes the anticipated hazards and the corresponding personal protective equipment (PPE) required for handling.
Nitrile or neoprene gloves, safety glasses with side shields or goggles, face shield (for splash risk), lab coat.
Skin/Eye Irritation
Common for acidic and amine-containing organic compounds.[3]
Nitrile or neoprene gloves, safety glasses with side shields or goggles.
Toxicity
Potential for harm if inhaled, ingested, or absorbed through the skin.
Use in a well-ventilated area or chemical fume hood. Wear standard PPE.
Reactivity
Acidic nature; will react with bases.
Store away from bases and strong oxidizing agents.[3]
The Core Principle: Segregation and Containment
The cornerstone of safe chemical disposal is the rigorous segregation of waste streams.[4] Mixing incompatible chemicals, such as acids and bases, within a waste container can lead to violent reactions, gas generation, and potential container failure. Therefore, all waste containing 3-Aminoacetylindol hydrobromide must be collected in a dedicated, properly labeled container.
Protocol for Waste Container Setup:
Select an Appropriate Container: Choose a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof screw cap.[5] The container must be free of damage.
Labeling: Proper labeling is a regulatory and safety mandate.[4] Before any waste is added, affix a hazardous waste label. The label must include:
The full chemical name: "3-Aminoacetylindol hydrobromide"
The words "Hazardous Waste"
The primary hazards: "Corrosive (Acidic), Toxic"
The accumulation start date.
Location: Store the waste container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[5][6] It must be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.
Disposal Protocols for Different Waste Forms
Disposal procedures vary based on the form of the waste. Under no circumstances should any of this chemical waste be disposed of via sanitary sewer or in the regular trash.[4][5]
Protocol 3.1: Disposal of Unused or Expired Pure Compound
This protocol applies to the original container of 3-Aminoacetylindol hydrobromide.
Ensure Original Container is Secure: Verify the cap is tightly sealed.
Inspect Labeling: Confirm the original manufacturer's label is intact and legible.
Add Hazardous Waste Information: If required by your institution, add a hazardous waste tag to the container without obscuring the original label.
Transfer to EHS: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 3.2: Disposal of Aqueous and Organic Solutions
This applies to experimental solutions containing the compound.
Waste Collection: Carefully pour the waste solutions into the dedicated, labeled hazardous waste container described in Section 2.
Use a Funnel: Always use a funnel to prevent spills when transferring liquid waste.
Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.
Secure Closure: Tightly seal the container cap after each addition.
Protocol 3.3: Disposal of Contaminated Labware
This applies to items like pipette tips, gloves, weigh boats, and paper towels.
Gross Decontamination: Remove as much residual chemical as is safely possible.
Segregation: These items are now considered solid hazardous waste.
Containment: Place the contaminated items into a dedicated solid hazardous waste container. This is typically a sturdy plastic bag (double-bagging is recommended) or a lined cardboard box.[7]
Labeling: Clearly label the bag or box as "Hazardous Waste" with the chemical name "3-Aminoacetylindol hydrobromide."
Disposal: Dispose of the container through your institutional EHS office.
Emergency Procedures: Spill Management
Prompt and correct action during a spill is vital to mitigate exposure and environmental contamination. The following workflow provides a systematic approach to spill response.
Caption: Spill Response Workflow for 3-Aminoacetylindol Hydrobromide.
Step-by-Step Spill Cleanup Protocol:
Assess and Alert: Immediately assess the scope of the spill. For large or unmanageable spills, alert personnel, evacuate the area, and contact your institution's emergency response team.[8]
Don PPE: For small, manageable spills, don the appropriate PPE as listed in the table above.
Control Spread: Prevent the spread of the liquid by creating a dike around the spill's outer edges with an inert absorbent material like vermiculite, sand, or cat litter.[9][10]
Neutralize: Because the material is a hydrobromide salt, the spill will be acidic. Cautiously apply a weak base like sodium bicarbonate or soda ash, starting from the outside and working in.[7][8] The neutralization process may cause fizzing; proceed slowly. The goal is to bring the pH to a neutral range (6-8).
Absorb: Once neutralization is complete, add more absorbent material to soak up the liquid residue.[9]
Collect and Contain: Using spark-proof scoops or tools, carefully collect the absorbed material. Place it into a heavy-duty plastic bag, double-bag it, and seal securely.[7][10] Label the bag as hazardous waste with the chemical name and "spill debris."
Decontaminate: Clean the spill area and any affected equipment with soap and water.[11] The cleaning materials (e.g., paper towels) must also be disposed of as hazardous solid waste.[11]
Dispose and Report: Arrange for pickup of the spill waste through your EHS office. Document the incident according to your laboratory's policies.[9]
Regulatory and Compliance Framework
All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]
It is the legal responsibility of the waste generator (the laboratory) to ensure that waste is properly identified, managed, and disposed of.[6] This is almost always accomplished by working with your institution's EHS department, which coordinates with licensed hazardous waste disposal companies.[4][6] Never give hazardous waste to an unlicensed party.
By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
NextSDS. (n.d.). 3-AMINOACETYLINDOL HYDROBROMIDE — Chemical Substance Information. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill. Retrieved from [Link]
ESH Center. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do? Retrieved from [Link]
American Society for Clinical Laboratory Science. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 12). 3-Acetylindole Safety Data Sheet. Retrieved from [Link]
University of British Columbia Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
Accela ChemBio Inc. (n.d.). 3-Amino-2H-[1,2'-bipyridin]-2-one Safety Data Sheet. Retrieved from [Link]
PubChem. (n.d.). 3-Amino-2-bromopropanoic Acid Hydrobromide. Retrieved from [Link]
PubChem. (n.d.). Triethylamine hydrobromide. Retrieved from [Link]
Wikipedia. (n.d.). Hydrobromic acid. Retrieved from [Link]